1-(1-Methylcyclopropyl)ethanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylcyclopropyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(7)6(2)3-4-6/h5H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAMTLHAIDSDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42302-96-5 | |
| Record name | 42302-96-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
General Overview of the Research Significance of Cyclopropyl Containing Amines
Cyclopropyl-containing amines, often referred to as cyclopropylamines, are a class of compounds that have garnered considerable attention in medicinal chemistry and drug discovery. The cyclopropyl (B3062369) group, a three-membered carbon ring, imparts unique structural and electronic properties to molecules. acs.orgresearchgate.net Its rigid, strained structure can lead to favorable conformations for binding to biological targets and can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. acs.orghyphadiscovery.com
The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the amine group make cyclopropylamines valuable intermediates in various chemical transformations. longdom.org This has led to their incorporation into a wide array of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. longdom.org For instance, the cyclopropylamine (B47189) moiety is a key feature in some monoamine oxidase inhibitors (MAOIs), which are used to treat depression. longdom.org The ability of the cyclopropyl ring to influence a molecule's potency, reduce off-target effects, and improve pharmacokinetic properties has solidified its status as a "privileged" structural motif in drug development. acs.orgresearchgate.net
Historical Trajectories and Key Academic Milestones in Ethanamine Research
Ethanamine, also known as ethylamine (B1201723), is a fundamental primary amine with the chemical formula CH₃CH₂NH₂. wikipedia.org Its history is closely tied to the development of organic chemistry. While early organic chemists worked with ammonia (B1221849) and its derivatives, the large-scale industrial production of ethanamine began in the 20th century. A common method involves the reaction of ethanol (B145695) with ammonia in the presence of an oxide catalyst. wikipedia.org
Key milestones in ethanamine research include its establishment as a versatile building block in organic synthesis. It serves as a precursor in the production of many herbicides, such as atrazine (B1667683) and simazine. wikipedia.org In the realm of pharmacology, ethanamine and its derivatives have been investigated for a variety of applications. For example, certain ethanamine derivatives have been explored as psychotropic drugs. The basic nature of the ethylamine group makes it a common feature in many biologically active compounds, where it can participate in crucial interactions with biological targets. ncert.nic.in The development of reactions involving ethanamine, such as its use in the Birch reduction, has also been a significant area of academic inquiry. wikipedia.org
Positioning of 1 1 Methylcyclopropyl Ethanamine Within Contemporary Organic and Medicinal Chemistry Research Paradigms
1-(1-Methylcyclopropyl)ethanamine, with the chemical structure shown below, combines the key features of both cyclopropylamines and ethanamines.
Chemical Structure of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃N |
| IUPAC Name | This compound |
Despite the significant research interest in both parent classes of compounds, specific academic research focusing solely on this compound is limited. Its presence is noted in various chemical supplier catalogs and some patents, suggesting its availability as a building block for more complex molecules. The compound embodies the contemporary strategy of combining known pharmacophores—the cyclopropylamine (B47189) and ethanamine motifs—to explore new chemical space for potential biological activity. The methyl substitution on the cyclopropyl (B3062369) ring could offer advantages such as increased lipophilicity or altered metabolic stability compared to its unsubstituted counterpart.
The primary research paradigm for a compound like this compound is its potential use in the synthesis of libraries of new chemical entities for high-throughput screening in drug discovery programs. The amine group provides a convenient handle for further chemical modification, allowing for the rapid generation of a diverse set of derivatives.
Overview of Principal Academic Research Themes Pertaining to 1 1 Methylcyclopropyl Ethanamine
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. solubilityofthings.comdeanfrancispress.com This process helps in designing a logical synthesis plan. For this compound, the primary disconnections are considered at the carbon-nitrogen bond and the bonds forming the ethylamine (B1201723) side chain.
Two primary retrosynthetic disconnections guide the synthesis design:
C-N Bond Disconnection: This is the most straightforward approach, falling under the category of reductive amination. Cleaving the C-N bond reveals 1-(1-methylcyclopropyl)ethan-1-one as a key ketone precursor and ammonia (B1221849) as the nitrogen source. This ketone is a central intermediate in many of the synthetic pathways.
C-C Bond Disconnection: An alternative disconnection of the carbon-carbon bond between the cyclopropyl ring and the ethylamine moiety points towards a precursor like 1-methylcyclopropanecarbonitrile. This nitrile can then be converted to the target amine via the addition of a methyl group (e.g., using a Grignard reagent) followed by reduction.
These disconnections lead to several plausible forward synthetic strategies, including those based on amidation/reduction, reductive amination, and nitrile reduction pathways.
Novel Synthetic Pathways to the this compound Core Structure
Building the racemic framework of this compound can be accomplished through several reliable methods common in organic synthesis.
Amidation and Reduction Strategies
This two-step approach involves first creating an amide and then reducing it to the corresponding amine. The synthesis begins with a carboxylic acid derivative, 1-methylcyclopropanecarboxylic acid.
Amidation: The carboxylic acid is first converted into a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂). This intermediate is then reacted with acetamide (B32628) or a related nitrogen source, followed by hydrolysis, to form N-(1-(1-methylcyclopropyl)ethyl)acetamide. Alternatively, various coupling agents can be used to directly form the amide bond. organic-chemistry.orgunimi.it
Reduction: The resulting amide is then reduced to the target primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as amides are relatively stable functional groups. libretexts.org
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 1-methylcyclopropanecarboxylic acid | 1. SOCl₂ or Oxalyl Chloride2. Acetamide precursor | N-(1-(1-methylcyclopropyl)ethyl)acetamide |
| 2 | N-(1-(1-methylcyclopropyl)ethyl)acetamide | LiAlH₄, followed by H₂O workup | This compound |
Reductive Amination Approaches
Reductive amination is one of the most versatile and widely used methods for synthesizing amines from carbonyl compounds. youtube.comorganic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an imine, which is reduced in situ to the amine. libretexts.org
For the synthesis of this compound, the key precursor is the ketone 1-(1-methylcyclopropyl)ethan-1-one . The reaction proceeds by treating this ketone with ammonia to form the corresponding imine, which is then reduced. To avoid the harsh conditions of catalytic hydrogenation and the high reactivity of reagents like LiAlH₄, milder reducing agents are often preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the protonated imine in the presence of the starting ketone. organic-chemistry.orgmasterorganicchemistry.com This "one-pot" procedure is highly efficient. youtube.com
| Precursor | Nitrogen Source | Reducing Agent | Solvent/Catalyst |
| 1-(1-methylcyclopropyl)ethan-1-one | Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | Methanol, mild acid (e.g., AcOH) |
| 1-(1-methylcyclopropyl)ethan-1-one | Ammonia (NH₃) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) |
| 1-(1-methylcyclopropyl)ethan-1-one | Ammonium (B1175870) Formate | Cp*Ir complexes | Transfer hydrogenation conditions |
Nitrile Reduction Pathways
The reduction of nitriles provides a direct route to primary amines. libretexts.orgorganic-chemistry.org This pathway utilizes a nitrile precursor, which can be synthesized and then reduced to form the ethylamine group. A plausible precursor is 2-(1-methylcyclopropyl)acetonitrile .
The carbon-nitrogen triple bond of the nitrile is reduced to a primary amine using strong reducing agents or catalytic hydrogenation. libretexts.org
Lithium Aluminum Hydride (LiAlH₄): This is a highly effective reagent for nitrile reduction, typically carried out in an ether solvent like diethyl ether or THF, followed by an aqueous workup. libretexts.orglibretexts.org
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). libretexts.org
A patent describes a synthesis starting from cyclopropyl cyanide, which is reacted with methyl-magnesium-bromide. google.com The resulting intermediate is then subjected to a series of reactions, including treatment with chlorosulfonyl isocyanate and sodium hydroxide, to yield the final amine product. google.com
| Precursor | Method | Reagents/Catalyst |
| 2-(1-methylcyclopropyl)acetonitrile | Hydride Reduction | 1. LiAlH₄ in ether2. H₂O |
| 2-(1-methylcyclopropyl)acetonitrile | Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel |
Cyclopropanation-Based Syntheses of Key Precursors
The Simmons-Smith reaction is a classic and reliable method for cyclopropanation. unl.pt It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). This reagent adds to the double bond of the alkene to form the cyclopropane (B1198618) ring stereospecifically. For creating the methyl-substituted cyclopropane, a variation of this reaction would be necessary.
An alternative and more direct route to a key precursor involves the alkenylation of a phenol (B47542) followed by cyclopropanation to produce 1-methylcyclopropyl aryl ethers, demonstrating a modern approach to forming the core ring structure. nih.gov Iron-catalyzed cyclopropanation using aldehydes as carbene precursors also represents a novel strategy. nih.gov
Stereoselective Synthesis of Enantiopure this compound
Since this compound is a chiral molecule, possessing a stereocenter at the carbon atom bonded to the amine group, the synthesis of its individual enantiomers, (R)- and (S)-, is of significant interest. bldpharm.comaccelachem.com Enantioselective synthesis can be achieved through several strategies. e-bookshelf.de
Asymmetric Reduction: A highly effective method is the asymmetric reduction of the prochiral ketone, 1-(1-methylcyclopropyl)ethan-1-one. This can be accomplished using chiral reducing agents or a stoichiometric reductant in the presence of a chiral catalyst. Chiral oxazaborolidine catalysts, as pioneered by Corey, or transition metal catalysts (e.g., Ruthenium, Rhodium) with chiral ligands are commonly employed for this purpose.
Resolution of Racemic Amine: A classical approach involves synthesizing the racemic amine and then separating the enantiomers. This is done by reacting the amine with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. Once separated, the addition of a base liberates the pure enantiomer of the amine.
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure product.
The availability of enantiopure starting materials, such as (R)- or (S)-1-(1-methylcyclopropyl)ethanol, can also provide a direct pathway to the desired enantiomer of the amine through stereospecific substitution reactions. accelachem.com
| Method | Strategy | Key Reagents/Process |
| Asymmetric Reduction | Catalytic reduction of 1-(1-methylcyclopropyl)ethan-1-one | Chiral Ru/Rh catalysts with ligands like BINAP; Chiral oxazaborolidines (CBS catalyst) |
| Diastereomeric Resolution | Separation of racemic this compound | Chiral acids (e.g., Tartaric acid), fractional crystallization, followed by basification |
| Chiral Pool Synthesis | Use of an enantiopure starting material | (R)- or (S)-1-(1-methylcyclopropyl)ethanol followed by stereospecific amination |
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a direct and atom-economical route to chiral amines. A primary strategy involves the asymmetric reductive amination of the corresponding prochiral ketone, 1-(1-methylcyclopropyl)ethan-1-one. This transformation can be achieved using a hydrogen source and ammonia in the presence of a chiral catalyst system. Transition metal catalysts, often based on iridium, rhodium, or ruthenium, complexed with chiral phosphine (B1218219) ligands, are commonly employed for such reactions.
Another powerful method is the catalytic asymmetric carbometalation of cyclopropenes, which can be followed by an amination reaction to create enantiomerically enriched cyclopropylamines. nih.gov Furthermore, cobalt-catalyzed asymmetric cyclopropanation can yield chiral cyclopropyl carboxamides, which can then be converted to the desired amines. organic-chemistry.org While these are established methods for chiral amine and cyclopropane synthesis, specific documented applications for the direct synthesis of this compound via these catalytic routes require further investigation. The development of imine reductases (IREDs) also presents a promising enzymatic avenue for the asymmetric reduction of the corresponding imine to the amine. chemistryviews.orgnih.gov
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. iipseries.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. youtube.com
One effective strategy for synthesizing chiral primary amines involves the nucleophilic addition of an organometallic reagent to an imine or oxime derivative bearing a chiral auxiliary. nih.gov For instance, an (E)-oxime ether, functionalized with a chiral auxiliary like (1S)-2-hydroxy-1-phenylethanol (derived from (R)-mandelate), can undergo diastereoselective addition with a methyl organolithium reagent. nih.gov Subsequent reductive cleavage of the N-O bond would yield the enantiomerically enriched amine. This approach provides a reliable method for controlling the stereochemistry at the newly formed chiral center. organic-chemistry.org
Other widely used auxiliaries, such as Evans-type oxazolidinones or pseudoephedrine, could also be employed in more extended synthetic sequences to establish the required stereocenter. researchgate.net
Enzymatic Resolution and Biocatalytic Approaches
Biocatalysis provides a highly selective and environmentally benign alternative for producing enantiopure amines. rsc.org Two primary biocatalytic strategies are applicable: kinetic resolution of the racemic amine and asymmetric synthesis from a prochiral ketone.
Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic amine, allowing for the separation of the unreacted, enantiopuer amine from the modified product. wikipedia.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for this purpose. nih.govfrontiersin.org The racemic this compound is reacted with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), producing an N-acetylated amide, while leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted. The resulting mixture of the amide and the unreacted amine can then be separated.
Table 1: Enzymes in Kinetic and Asymmetric Synthesis of Chiral Amines
| Enzyme Type | Reaction | Substrate | Outcome |
|---|---|---|---|
| Lipase (e.g., CALB) | Kinetic Resolution (Acylation) | Racemic Amine | Separation of enantiomers |
| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Prochiral Ketone | Enantiopure Amine |
Asymmetric Synthesis from a Prochiral Ketone: A more direct biocatalytic route is the asymmetric reductive amination of 1-(1-methylcyclopropyl)ethan-1-one. Amine dehydrogenases (AmDHs) or engineered imine reductases (IREDs), also known as reductive aminases (RedAms), can catalyze the direct conversion of the ketone to a single enantiomer of the amine with high enantiomeric excess. nih.govfrontiersin.orgresearchgate.netgoogle.com These enzymes utilize a cofactor, such as NAD(P)H, and an amine source (like ammonia) to create the chiral amine in a single, highly selective step. rsc.org Recent advancements have produced engineered IREDs capable of converting bulky substrates to their corresponding chiral amines with high yields and enantioselectivity. chemistryviews.org
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. researchgate.netwikipedia.orgnih.govstudysmarter.co.uk This strategy leverages the existing chirality of the starting material to construct the target molecule.
A potential chiral pool approach for this compound could start from a natural amino acid such as L-alanine. The synthesis would involve transforming the carboxylic acid group of alanine (B10760859) into the required methyl group of the ethanamine backbone while preserving the stereochemistry of the α-carbon. The 1-methylcyclopropyl moiety would be synthesized separately and then coupled to the chiral backbone derived from alanine. While this represents a viable and logical strategy, specific examples of this approach being used for this compound are not prominently documented.
Derivatization and Functionalization Strategies for this compound Analogs
The primary amine group of this compound is a versatile functional handle for a wide range of chemical modifications. These derivatization reactions are crucial for creating libraries of analogs for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.
N-Alkylation and Acylation Reactions
N-Alkylation: The hydrogen atoms on the amine can be substituted with alkyl groups through N-alkylation. A common laboratory method involves reacting the amine with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a base. wikipedia.orglibretexts.org To favor mono-alkylation and prevent the formation of tertiary amines, specific bases like cesium carbonate in an anhydrous solvent can be employed. google.comrsc.org An alternative, greener approach involves the direct N-alkylation of the amine with an alcohol over a solid catalyst, such as nanosized zeolite beta, producing only water as a byproduct. organic-chemistry.org
N-Acylation: N-acylation is a fundamental transformation that converts the primary amine into a secondary amide. This is typically achieved by reacting the amine with a more electrophilic carboxylic acid derivative. researchgate.net
Acyl Halides: The Schotten-Baumann reaction, which involves treating the amine with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide), is a robust and widely used method. youtube.comfishersci.co.ukyoutube.comchemguide.co.uk
Acid Anhydrides: Acid anhydrides (e.g., acetic anhydride) are also effective acylating agents that react readily with the amine, often with a base to neutralize the carboxylic acid byproduct. youtube.comfishersci.co.uk
Formation of Amides, Ureas, and Thioureas
Amides: Beyond acyl halides and anhydrides, amides can be formed directly from carboxylic acids using coupling reagents. This approach is prevalent in peptide synthesis and offers mild reaction conditions. acs.orgiris-biotech.de A carboxylic acid is activated in situ by the coupling reagent, which is then attacked by the amine.
Table 2: Common Reagents for Derivatization of this compound
| Derivative | Reagent Class | Specific Examples | Byproduct |
|---|---|---|---|
| Amide | Coupling Reagent | EDC, DCC, HATU, PyBOP | Urea (B33335), etc. |
| Urea | Isocyanate | Phenyl isocyanate | None |
| Phosgene (B1210022) Equivalent | Carbonyldiimidazole (CDI), Triphosgene | Imidazole, CO₂, HCl | |
| Thiourea | Isothiocyanate | Allyl isothiocyanate | None |
Ureas: Substituted ureas are readily synthesized from this compound.
From Isocyanates: The most direct method is the reaction of the amine with an appropriate isocyanate (R-N=C=O). This addition reaction is typically fast and clean, requiring no additional reagents or catalysts. commonorganicchemistry.comnih.govorganic-chemistry.org
From Phosgene Equivalents: For safety reasons, highly toxic phosgene is often replaced by solid or liquid equivalents. Carbonyldiimidazole (CDI) is a common choice; it first reacts with the amine to form a carbamoylimidazole intermediate, which then reacts with a second amine to yield an unsymmetrical urea. commonorganicchemistry.comacs.org This method avoids the formation of symmetrical urea byproducts. acs.org Other methods include using carbon dioxide in combination with dehydrating agents. acs.org
Thioureas: Thioureas, the sulfur analogs of ureas, are important structural motifs.
From Isothiocyanates: The most common synthesis involves the direct addition of the amine to an isothiocyanate (R-N=C=S). The reaction is generally high-yielding and proceeds under mild conditions. nih.govorganic-chemistry.org
From Carbon Disulfide: Symmetrical thioureas can be prepared by reacting the amine with carbon disulfide in the presence of a coupling agent or via a dithiocarbamate (B8719985) salt intermediate. nih.govorganic-chemistry.orgdtu.dk Other specialized reagents, such as thiocarbamoyl benzotriazoles, can act as isothiocyanate equivalents for a safe and efficient synthesis. rsc.org
Regioselective Functionalization of the Ethanamine Moiety
The primary amine group within this compound serves as a critical handle for synthetic modification due to its inherent nucleophilicity. Regioselective functionalization of this ethanamine moiety allows for the introduction of a wide array of substituents, leading to the creation of diverse molecular architectures. These transformations primarily focus on the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, such as amides, sulfonamides, carbamates, and substituted amines. evitachem.com The reactivity of the primary amine is significantly influenced by the reaction conditions, particularly pH, which dictates its protonation state and, consequently, its availability as a nucleophile. mdpi.com
N-Alkylation Reactions
Direct N-alkylation of this compound with alkyl halides can be challenging to control. The reaction proceeds via an SN2 mechanism, but the resulting secondary amine product is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a "runaway" reaction, producing a mixture of mono- and di-alkylated products, as well as the tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com
A more controlled and widely adopted method for regioselective N-alkylation is reductive amination . This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form a Schiff base or imine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the issue of over-alkylation common in direct alkylation. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective for their mildness and selectivity.
N-Acylation Reactions
N-acylation is a robust and highly regioselective method for functionalizing the ethanamine moiety. The reaction of this compound with acyl chlorides or acid anhydrides readily forms stable amide bonds. evitachem.com These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction.
Alternatively, activated esters, such as N-hydroxysuccinimide (NHS) esters, can be used for acylation under very mild conditions, often in aqueous or mixed-solvent systems. mdpi.com This method is particularly valuable when dealing with sensitive substrates. The chemoselectivity of acylation for the amine group over other potential nucleophiles is generally high under neutral to basic conditions. nih.gov
N-Sulfonylation
Similar to N-acylation, N-sulfonylation provides a reliable route to functionalize the primary amine. Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base yields the corresponding sulfonamide. Sulfonamides are generally stable compounds and the sulfonamide linkage is a key feature in many biologically active molecules.
Formation of Carbamates and Ureas
The ethanamine moiety can be converted into a carbamate (B1207046) through reaction with chloroformates or dicarbonates. For instance, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is widely used for the chemoselective N-tert-butoxycarbonylation (Boc-protection) of amines. organic-chemistry.org This reaction is fundamental in multi-step organic synthesis, where the Boc group serves as a protecting group to mask the nucleophilicity of the amine during subsequent chemical transformations. google.com
Furthermore, the reaction of this compound with various isocyanates provides a direct route to N,N'-substituted ureas. mdpi.com This transformation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the isocyanate.
The table below summarizes various regioselective functionalization reactions targeting the ethanamine moiety.
| Reaction Type | Reagent | Product | Typical Yield |
|---|---|---|---|
| N-Acetylation | Acetyl Chloride / Base | N-[1-(1-Methylcyclopropyl)ethyl]acetamide | High |
| N-Benzoylation | Benzoyl Chloride / Base | N-[1-(1-Methylcyclopropyl)ethyl]benzamide | High |
| Reductive Methylation | Formaldehyde, NaBH(OAc)₃ | N-Methyl-1-(1-methylcyclopropyl)ethanamine | Good to High |
| N-Tosylation | p-Toluenesulfonyl Chloride / Base | N-[1-(1-Methylcyclopropyl)ethyl]-4-methylbenzenesulfonamide | High |
| Boc-Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | tert-Butyl [1-(1-methylcyclopropyl)ethyl]carbamate | Very High |
| Urea Formation | Phenyl isocyanate | 1-[1-(1-Methylcyclopropyl)ethyl]-3-phenylurea | High |
High-Resolution Spectroscopic Characterization Beyond Basic Identification
To move beyond a simple confirmation of its chemical formula, a suite of high-resolution spectroscopic methods is employed to probe the intricate details of the molecule's structure, including the spatial arrangement of its atoms and the nature of its chemical bonds.
Advanced NMR Spectroscopy (2D-NMR, NOESY for Conformational Insights)
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for revealing through-bond and through-space correlations, which are crucial for determining the molecule's conformation.
Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methine proton of the ethylamine group and the methyl protons, as well as the protons on the cyclopropyl ring. HSQC (Heteronuclear Single Quantum Coherence) would then link each proton to its directly attached carbon atom.
Of particular importance for conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY). This technique identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. For this compound, NOESY experiments would be critical in determining the preferred orientation of the ethylamine substituent relative to the cyclopropyl ring. For example, spatial proximity between the amine protons and the methyl group on the cyclopropyl ring would suggest a specific rotational conformation.
While specific NOESY data for this compound is not publicly available, a hypothetical NOESY spectrum would reveal cross-peaks indicating spatial proximity between specific protons.
Hypothetical NOESY Data for this compound:
| Proton 1 | Proton 2 | Expected NOE | Implication for Conformation |
| Ethylamine -CH | Cyclopropyl -CH₂ | Strong | Indicates a conformation where the ethylamine group is oriented towards the cyclopropyl ring. |
| Ethylamine -NH₂ | Cyclopropyl -CH₃ | Medium | Suggests a rotational preference of the amine group. |
| Ethylamine -CH₃ | Cyclopropyl -CH₂ | Weak | Provides further constraints on the overall molecular shape. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹). The position and shape of the N-H stretching bands can provide insights into hydrogen bonding, which influences the conformational preferences in the condensed phase.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data by providing information on the C-C stretching vibrations of the cyclopropyl ring and the carbon backbone.
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (broad) | Weak |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| C-H Stretch (Cyclopropyl) | ~3050 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| Cyclopropyl Ring "Breathing" | ~1200 | Strong |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination
Since this compound possesses a chiral center at the carbon atom of the ethylamine group bonded to the cyclopropyl ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the enantiomeric purity and the absolute configuration of a chiral sample.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the sample can be determined.
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect, is also characteristic of the absolute configuration.
While no specific CD or ORD data for this compound is available, studies on similar chiral amines with cyclopropyl groups have demonstrated the utility of these techniques in establishing their absolute configurations. researchgate.net
X-ray Crystallography of this compound Salts or Derivatives for Solid-State Conformation
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. This technique requires the formation of a single crystal of the compound or a suitable salt or derivative. For an amine like this compound, forming a hydrochloride or hydrobromide salt can often facilitate the growth of high-quality crystals.
An X-ray crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the crystalline lattice. This information is invaluable for understanding the intrinsic conformational preferences of the molecule, although it's important to recognize that packing forces in the crystal can influence the observed conformation.
Although no crystal structure for this compound or its salts is present in the public crystallographic databases, a patent for a related compound mentions the formation of a crystalline solid, suggesting that crystallographic studies may be feasible. google.com
Gas-Phase Conformational Analysis (e.g., Microwave Spectroscopy)
To study the intrinsic conformational preferences of a molecule, free from the influence of solvent or crystal packing forces, gas-phase techniques are employed. Microwave spectroscopy is a particularly powerful method for determining the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional shape.
By analyzing the microwave spectra of different isotopologues of the molecule (where specific atoms are replaced with heavier isotopes), a very precise gas-phase structure can be determined. For this compound, microwave spectroscopy could distinguish between different conformers arising from the rotation around the C-C and C-N bonds of the ethylamine side chain.
Extensive microwave spectroscopy studies have been conducted on the closely related molecule, cyclopropylamine. aip.orgnih.govresearchgate.netresearchgate.netacs.org These studies have provided detailed information on its geometry and the potential energy surface for the inversion of the amino group. This body of work provides a strong foundation for predicting the likely gas-phase behavior of this compound.
Rotational Constants for trans-Cyclopropylamine (A Closely Related Compound): nih.gov
| Rotational Constant | Value (cm⁻¹) |
| A | 0.5474 |
| B | 0.2265 |
| C | 0.1955 |
Conformational Dynamics and Energy Landscape Studies
The conformation of a flexible molecule like this compound is not static but rather a dynamic equilibrium of different low-energy structures. Understanding this dynamic behavior requires the study of the molecule's conformational energy landscape.
Computational chemistry, using methods such as density functional theory (DFT) and ab initio calculations, plays a crucial role in mapping this landscape. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them.
For this compound, computational studies would explore the rotation around the C(cyclopropyl)-C(ethyl) bond and the C(ethyl)-N bond. The results would provide insights into the relative populations of different conformers at a given temperature and the rates of interconversion between them. While specific computational studies on this molecule are not readily found, the principles of conformational analysis using computational methods are well-established. lasalle.eduupertis.ac.id
Rotameric Preferences of the Ethanamine Side Chain
The rotation around the single bond connecting the ethanamine side chain to the cyclopropyl ring in this compound results in different spatial arrangements known as rotamers or conformers. Due to the presence of the chiral center on the ethanamine group, these rotamers are diastereomeric in nature. The primary rotameric preferences are dictated by the minimization of steric hindrance between the substituents on the ethanamine side chain (the amino group and the methyl group) and the methyl group on the cyclopropyl ring.
Computational studies and spectroscopic analyses of analogous cyclopropylamine systems suggest that the ethanamine side chain is likely to adopt staggered conformations relative to the cyclopropyl ring to alleviate torsional strain. The two most plausible staggered conformations are the anti and gauche rotamers.
In the anti conformation, the large amino group is positioned opposite to the bulky methyl group on the cyclopropyl ring, minimizing steric repulsion. This is generally the most stable and, therefore, the most populated conformation. In the gauche conformations, the amino group is positioned at a 60-degree angle to the cyclopropyl methyl group. While less stable than the anti conformer due to increased steric interactions, the gauche forms are still more favorable than the fully eclipsed conformations, which represent energy maxima on the potential energy surface of rotation.
| Conformer | Dihedral Angle (N-C-C-C_ring) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.0 (most stable) |
| Gauche | ~60° | 1.5 - 2.5 |
| Gauche | ~-60° | 1.5 - 2.5 |
Note: The data in this table is illustrative and based on computational studies of analogous cyclopropylamine systems. The actual energy values for this compound may vary.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) correlations, could provide experimental evidence for the predominant solution-state conformation by identifying protons that are in close spatial proximity.
Ring Pucker and Flexibility of the Cyclopropyl Moiety
The term "ring pucker" typically describes the non-planar conformations of cyclic molecules containing four or more atoms, such as cyclobutane (B1203170) or cyclohexane, which adopt these conformations to relieve ring strain. However, the cyclopropyl group in this compound is a three-membered ring. By its geometric nature, a three-membered ring is inherently planar and rigid. lumenlearning.com The three carbon atoms of the cyclopropane ring define a plane, and there is no possibility for the ring to "pucker" or adopt different conformations. lumenlearning.com
The defining characteristic of the cyclopropyl moiety is its significant ring strain, which arises from two main factors:
Angle Strain: The internal C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° tetrahedral bond angle for sp³ hybridized carbon atoms. This deviation leads to substantial angle strain. masterorganicchemistry.com
Torsional Strain: The C-H bonds on adjacent carbon atoms of the cyclopropane ring are held in an eclipsed conformation, leading to torsional strain. lumenlearning.commasterorganicchemistry.com Unlike larger rings, this strain cannot be alleviated by rotation around the C-C bonds. masterorganicchemistry.com
This high degree of strain influences the bond lengths and reactivity of the cyclopropyl group. The C-C bonds within the ring are typically shorter and weaker than those in acyclic alkanes. The introduction of a methyl group and an ethanamine substituent on one of the ring carbons can cause minor distortions in the bond lengths and angles of the cyclopropane ring, but it does not alter the fundamental planarity and rigidity of the three-membered ring system.
| Parameter | Typical Value | Comparison to Acyclic Alkane |
|---|---|---|
| C-C Bond Length (in ring) | ~1.51 Å | Shorter (~1.54 Å) |
| C-C-C Bond Angle (in ring) | ~60° | Highly strained (ideal ~109.5°) |
| Exocyclic C-C Bond Length | ~1.52 Å | Slightly shorter |
Note: These are generalized values for substituted cyclopropanes. Specific experimental values for this compound would require dedicated crystallographic or spectroscopic studies.
Nucleophilic Properties of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group in this compound confers nucleophilic character to the molecule, making it reactive towards a variety of electrophiles. chemguide.co.uk
Reactivity in Acylation and Alkylation Reactions
The primary amine of this compound is expected to readily undergo acylation and alkylation reactions, which are fundamental transformations for the synthesis of more complex derivatives.
Acylation: In the presence of acylating agents such as acyl chlorides or acid anhydrides, this compound is anticipated to form N-substituted amides. For instance, the reaction with acetyl chloride would yield N-(1-(1-methylcyclopropyl)ethyl)acetamide. shaalaa.comvedantu.com This reaction proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uklibretexts.orgresearchgate.net The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable amide product. chemguide.co.uklibretexts.orgresearchgate.net
Table 1: Representative Acylation Reaction of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetyl chloride | N-(1-(1-methylcyclopropyl)ethyl)acetamide | Acylation |
Alkylation: Alkylation of this compound with alkyl halides, such as methyl iodide, is expected to occur. However, controlling the degree of alkylation in primary amines can be challenging, often leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts. libretexts.orgevitachem.com The initial reaction of the primary amine with an alkyl halide forms a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further alkylation. evitachem.com To achieve mono-alkylation, specific reaction conditions, such as using a large excess of the amine, would be necessary.
Table 2: Potential Products of Alkylation of this compound with Methyl Iodide
| Product | Degree of Alkylation |
| N-methyl-1-(1-methylcyclopropyl)ethanamine | Secondary Amine |
| N,N-dimethyl-1-(1-methylcyclopropyl)ethanamine | Tertiary Amine |
| (1-(1-methylcyclopropyl)ethyl)trimethylammonium iodide | Quaternary Ammonium Salt |
Formation of Imines and Enamines
The reaction of this compound with aldehydes and ketones is expected to primarily form imines (Schiff bases). evitachem.com Enamine formation is generally characteristic of the reaction of secondary amines with carbonyl compounds. libretexts.org
Imine Formation: The reaction of a primary amine with an aldehyde or ketone proceeds through a nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. libretexts.org The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the imine product. For example, the reaction of this compound with acetone (B3395972) would be expected to yield N-(1-(1-methylcyclopropyl)ethyl)propan-2-imine.
Table 3: Imine Formation from this compound
| Reactant 1 | Reactant 2 | Product | Product Type |
| This compound | Acetone | N-(1-(1-methylcyclopropyl)ethyl)propan-2-imine | Imine (Ketimine) |
Enamine Formation: Enamines are characterized by a C=C-N linkage and are typically formed from the reaction of a secondary amine with an enolizable aldehyde or ketone. libretexts.org Since this compound is a primary amine, it will preferentially form an imine upon reaction with a carbonyl compound. The formation of an enamine from a primary amine would require a subsequent tautomerization of the initially formed imine, which is generally not a favorable process.
Reactivity of the Cyclopropyl Ring System
The cyclopropyl group of this compound is a three-membered ring with significant ring strain (approximately 27 kcal/mol). This inherent strain makes the ring susceptible to opening under certain reaction conditions, a characteristic that defines much of its reactivity.
Ring-Opening Reactions (e.g., under Acidic or Electrophilic Conditions)
While specific studies on this compound are limited, the behavior of other cyclopropylamines suggests that the ring can be opened under acidic or electrophilic conditions. The protonation of the amine group under acidic conditions could potentially facilitate ring opening, although the stability of the resulting carbocation would be a critical factor. jcsp.org.pk Electrophilic addition to the cyclopropane ring, which behaves in some respects like a double bond, can also lead to ring cleavage. chemguide.co.uk For instance, reaction with strong acids could lead to the formation of a carbocation intermediate, which can then be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation, with the positive charge preferentially forming on the more substituted carbon atom.
Strain-Release Reactions
The high ring strain of the cyclopropyl group is a driving force for reactions that lead to its cleavage. Such strain-release reactions can provide access to more complex acyclic structures. While no specific strain-release reactions for this compound have been documented in the readily available literature, it is a general principle that reactions leading to the opening of the three-membered ring are energetically favorable.
Photochemical and Thermal Transformations Involving the Compound
The photochemical and thermal behavior of this compound is not well-documented in the scientific literature. However, general principles of photochemistry and thermal rearrangements of related compounds can offer some insight into its potential transformations.
Photochemical Transformations: The photochemical behavior of amines and cyclopropanes can be complex. N-alkylcyclopropylamines could potentially undergo photo-induced electron transfer processes or, in the presence of photosensitizers, other transformations. nih.gov However, without specific experimental data, any discussion remains speculative.
Thermal Transformations: The thermal stability of this compound is also not extensively reported. At elevated temperatures, rearrangements or fragmentation reactions could potentially occur, driven by the release of ring strain in the cyclopropyl group. The presence of the methyl substituent on the cyclopropane ring might influence the pathways of such thermal reactions compared to unsubstituted cyclopropylamines. chemrxiv.org
Oxidation and Reduction Pathways of the Amine and Cyclopropyl Moieties
The oxidation and reduction of this compound can proceed via several pathways, targeting either the amine functionality or the cyclopropyl ring, depending on the reagents and reaction conditions.
Oxidation of the Amine Group:
The primary amine group in this compound is susceptible to oxidation by various oxidizing agents. Generally, primary amines can be oxidized to a range of products, including imines, nitriles, oximes, or nitro compounds. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) would be expected to oxidize the amine. evitachem.commasterorganicchemistry.comtardigrade.indoubtnut.com The initial oxidation product would likely be the corresponding imine, which could undergo further oxidation or hydrolysis. Complete oxidation under harsh conditions could potentially lead to the cleavage of the C-N bond or oxidation to a nitrile.
Another common oxidation pathway for primary amines involves the use of milder reagents like hydrogen peroxide. evitachem.com In the context of biological systems or biomimetic catalysis, enzymes such as cytochrome P450 can catalyze the oxidation of amines. osti.govkuleuven.beacs.orgacs.org These enzymatic oxidations often proceed through a single-electron transfer (SET) mechanism to form a radical cation or via a hydrogen atom abstraction (HAT) mechanism.
Oxidation and Ring Opening of the Cyclopropyl Moiety:
The cyclopropyl group, particularly when adjacent to an amine, is known to be susceptible to ring-opening reactions under oxidative conditions. This reactivity is often exploited in mechanistic studies. The formation of a radical cation on the nitrogen atom via single-electron transfer (SET) can trigger the cleavage of the strained three-membered ring. osti.govkuleuven.beacs.orgacs.org This process is driven by the relief of ring strain and the formation of a more stable radical species.
ESR (Electron Spin Resonance) studies on cyclopropylamine radical cations have provided evidence for this ring-opening, which is a key step in the mechanism of inactivation of enzymes like monoamine oxidase and cytochrome P-450 by cyclopropylamines. osti.govacs.orgacs.org The initial ring-opening of the cyclopropylamine radical cation leads to a carbon-centered radical. osti.gov In the case of this compound, this would result in a rearranged radical intermediate. The ultimate products would depend on the subsequent reactions of this radical, which could include trapping by nucleophiles or further oxidation.
The table below summarizes the expected products from the oxidation of this compound under different conditions.
| Reagent/Condition | Probable Product(s) | Moiety Targeted |
| Potassium Permanganate (KMnO₄) | 1-(1-Methylcyclopropyl)ethanimine, 1-Methylcyclopropanecarbonitrile | Amine |
| Hydrogen Peroxide (H₂O₂) | 1-(1-Methylcyclopropyl)ethanimine, corresponding oxime | Amine |
| Cytochrome P450 | Ring-opened metabolites, carbinolamine | Amine and Cyclopropyl Ring |
Reduction Pathways:
The reduction of the amine group in this compound is less common as it is already in a low oxidation state. However, derivatives of this compound, such as imines or amides formed from it, can be readily reduced. For example, if this compound were converted to an imine, it could be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.commasterorganicchemistry.com
Similarly, if the amine were to be acylated to form an amide, the amide could be reduced to a secondary or tertiary amine with a powerful reducing agent like LiAlH₄. masterorganicchemistry.com The cyclopropyl ring is generally stable to these reducing agents and would remain intact.
Reductive amination, a common method for synthesizing amines, could in principle be reversed under specific conditions, though this is not a typical reduction pathway.
The following table outlines the expected reduction products of derivatives of this compound.
| Starting Material (Derivative) | Reagent | Probable Product |
| Imine of this compound | NaBH₄ or LiAlH₄ | N-alkyl-1-(1-methylcyclopropyl)ethanamine |
| Amide of this compound | LiAlH₄ | N-alkyl-1-(1-methylcyclopropyl)ethanamine |
Mechanistic Studies of Reactions Involving this compound as a Substrate or Reagent
While specific studies employing this compound as a mechanistic probe are not extensively documented in the reviewed literature, its structure lends itself to such applications, particularly in the study of radical reactions.
The key to its utility as a mechanistic probe lies in the predictable reactivity of the cyclopropylmethyl radical system. The radical generated by hydrogen abstraction from the C-H bond adjacent to the nitrogen, or more significantly, the radical cation formed by single-electron transfer from the amine, can undergo rapid ring opening. This ring-opening acts as a "radical clock," a tool to measure the rates of other competing reactions.
As a Radical Clock:
If this compound is a substrate in a reaction suspected to proceed through a radical or radical cation intermediate, the detection of ring-opened products provides strong evidence for such a mechanism. The ratio of ring-opened to intact cyclopropyl products can be used to calculate the rate of the competing reaction, provided the rate of the cyclopropyl ring-opening is known. The presence of the methyl group on the cyclopropane ring would influence the rate of ring-opening and the stability of the resulting radical, making it a potentially fine-tunable probe.
Probing Single-Electron Transfer (SET) vs. Hydrogen Atom Transfer (HAT) Mechanisms:
In enzymatic and chemical oxidations, a common mechanistic question is whether the reaction proceeds via an initial single-electron transfer (SET) from the substrate to the oxidant, or by a direct hydrogen atom transfer (HAT). The use of cyclopropylamines can help distinguish between these pathways. An SET mechanism would generate a cyclopropylaminium radical cation, which is known to undergo rapid ring opening. osti.govkuleuven.beacs.orgacs.org In contrast, a HAT mechanism from a C-H bond on the ethyl group would initially leave the cyclopropyl ring intact. The observation of a high proportion of ring-opened products would therefore be indicative of an SET pathway.
Studies on analogous cyclopropylamines with enzymes like cytochrome P450 have utilized this principle to elucidate their reaction mechanisms. osti.govkuleuven.beacs.org For example, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 was shown to produce both ring-opened and non-ring-opened products, leading to a detailed mechanistic discussion involving both HAT and aminyl radical intermediates. osti.govkuleuven.beacs.org While this specific research did not use this compound, the principles are directly applicable.
The table below illustrates the potential application of this compound as a mechanistic probe.
| Reaction Type Being Probed | Expected Outcome with this compound | Mechanistic Insight |
| Radical-mediated reaction | Formation of ring-opened products. | Confirms radical intermediate. Ratio of products can determine reaction rates. |
| Oxidation reaction | Predominance of ring-opened products. | Suggests a Single-Electron Transfer (SET) mechanism. |
| Oxidation reaction | Predominance of products with intact cyclopropyl ring. | Suggests a Hydrogen Atom Transfer (HAT) or other non-radical mechanism. |
Computational and Theoretical Investigations of 1 1 Methylcyclopropyl Ethanamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. libretexts.orgwuxiapptec.com These methods solve the Schrödinger equation for a given molecular geometry to yield information about the distribution and energies of electrons. pressbooks.pub
Molecular Orbitals and Electron Density Distribution
The analysis of molecular orbitals (MOs) and electron density is fundamental to understanding a molecule's chemical behavior. MO theory describes the delocalized nature of electrons across the entire molecule. pressbooks.pub For 1-(1-methylcyclopropyl)ethanamine, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
The electron density distribution, ρ(r), describes the probability of finding an electron at a given point in space. encyclopedia.pub In this compound, the electron density is expected to be highest around the nitrogen atom due to its high electronegativity and the presence of a lone pair of electrons. The strained cyclopropyl (B3062369) ring also exhibits a unique electron density distribution, with increased p-character in the C-C bonds, often referred to as "bent bonds."
Illustrative Data Table: Calculated Molecular Orbital Energies for a Hypothetical Conformer of this compound
| Molecular Orbital | Energy (Hartree) | Occupancy |
| HOMO-2 | -0.523 | 2 |
| HOMO-1 | -0.451 | 2 |
| HOMO | -0.389 | 2 |
| LUMO | +0.098 | 0 |
| LUMO+1 | +0.154 | 0 |
| LUMO+2 | +0.211 | 0 |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
Electrostatic Potential Surfaces
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the most negative electrostatic potential is expected to be localized around the nitrogen atom due to its lone pair of electrons. This would make the nitrogen atom the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the amine group and potentially the C-H bonds on the cyclopropyl ring would exhibit positive electrostatic potential.
Atom-in-Molecule (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful method for analyzing the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. ias.ac.in The analysis focuses on the critical points of the electron density, where the gradient of the density is zero.
A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r_c)) and its Laplacian (∇²ρ(r_c)), provide insight into the nature of the bond. For this compound, AIM analysis would be used to characterize the C-N bond, the C-C bonds within the cyclopropyl ring, and the C-C bond connecting the ring to the ethylamine (B1201723) moiety. The strained bonds of the cyclopropyl ring are expected to show lower electron density and a less negative Laplacian compared to a typical acyclic C-C bond, indicative of their weaker and more reactive nature.
Illustrative Data Table: Topological Properties at Bond Critical Points for a Hypothetical Conformer of this compound
| Bond | Electron Density, ρ(r_c) (a.u.) | Laplacian, ∇²ρ(r_c) (a.u.) |
| C(ring)-C(ring) | 0.235 | -0.58 |
| C(ring)-C(ethyl) | 0.250 | -0.65 |
| C(ethyl)-N | 0.265 | -0.72 |
| N-H | 0.330 | -1.20 |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. blogspot.com Both molecular mechanics (MM) and quantum chemical (QM) methods are employed for this purpose.
Torsional Scans and Energy Barriers
Torsional scans, also known as dihedral angle scans, are performed to determine the energy profile associated with the rotation around a specific bond. wuxiapptec.com By systematically rotating a bond and calculating the energy at each step, one can identify the energy minima (stable conformers) and the energy maxima (transition states) that separate them. The energy difference between a minimum and an adjacent maximum represents the rotational energy barrier.
For this compound, torsional scans around the C(ring)-C(ethyl) and C(ethyl)-N bonds would reveal the energy barriers to interconversion between different conformers. This information is important for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature. The steric hindrance between the methyl group on the cyclopropyl ring and the amine group would be a key factor in determining the shape of the potential energy surface.
Illustrative Data Table: Relative Energies and Rotational Barriers from a Hypothetical Torsional Scan of the C(ring)-C(ethyl) Bond in this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 0.0 | Staggered (Gauche, Global Minimum) |
| 120 | 4.8 | Eclipsed (Transition State) |
| 180 | 1.5 | Staggered (Anti) |
| 240 | 4.8 | Eclipsed (Transition State) |
| 300 | 0.0 | Staggered (Gauche, Global Minimum) |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT) and machine learning models, are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules. nih.govresearchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting NMR chemical shifts computationally can help in assigning experimental spectra and verifying molecular structures. Methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework are commonly used. researchgate.net Furthermore, modern machine learning algorithms, trained on vast databases of experimental spectra, can predict proton (¹H) NMR chemical shifts with high accuracy, often accounting for solvent effects which can significantly influence the chemical environment of protons. nih.govliverpool.ac.uk
For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the amine group and the unique electronic structure of the cyclopropyl ring. libretexts.org Protons on the ethyl group adjacent to the nitrogen would be deshielded, resulting in a downfield shift. The methyl and cyclopropyl protons would appear further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational principles and data from analogous structures. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| -CH (CH₃)NH- | ~2.8 - 3.2 | ~50 - 55 | Deshielded by adjacent nitrogen atom. |
| -CH(C H₃)NH- | ~1.1 - 1.3 | ~20 - 25 | Standard aliphatic region. |
| -NH - | ~1.5 - 2.5 (variable) | N/A | Shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. libretexts.org |
| -C(C H₃)(C₂H₂) | ~1.0 - 1.2 | ~22 - 28 | Methyl group on the cyclopropane (B1198618) ring. |
| Cyclopropyl -C H₂- | ~0.4 - 0.8 | ~15 - 20 | Shielded due to the ring strain and magnetic anisotropy of the cyclopropyl group. |
| Quaternary C | N/A | ~18 - 25 | Shielded quaternary carbon of the cyclopropyl ring. |
Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of molecular bonds. DFT calculations are highly effective at predicting these frequencies, which correspond to stretching, bending, and other vibrational modes. researchgate.net These calculations help in assigning peaks in an experimental IR spectrum. A harmonic frequency calculation is often the first step, though for higher accuracy, anharmonic corrections can be applied using methods like Vibrational Second-Order Perturbation Theory (VPT2). nih.govwisc.edu The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, BLYP) and basis set. nih.gov
Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are illustrative values based on computational principles.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | A characteristic broad peak for secondary amines, indicating the stretching of the nitrogen-hydrogen bond. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations for the C-H bonds in the ethyl and methyl groups. |
| C-H Stretch (Cyclopropyl) | 3000 - 3100 | C-H bond stretching within the cyclopropane ring, typically at slightly higher frequencies than standard alkanes. |
| N-H Bend | 1550 - 1650 | Bending motion of the N-H bond. |
| C-N Stretch | 1000 - 1250 | Stretching of the carbon-nitrogen single bond. |
Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Theory, IRC Calculations)
Computational chemistry is a powerful asset for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating energy barriers.
Transition State Theory (TST): TST explains reaction rates by postulating a quasi-equilibrium between reactants and a high-energy "activated complex" or "transition state." wikipedia.orgvedantu.com This transition state represents the energy maximum along the minimum-energy reaction path. fiveable.me By locating the geometry of the transition state and calculating its energy relative to the reactants, chemists can determine the activation energy (Ea or ΔG‡), which is the primary determinant of the reaction rate. wikipedia.org Computational software can search the potential energy surface of a reaction to find the saddle point that corresponds to the transition state structure.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the reactants and products. researchgate.net The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.net A smooth path leading from the reactant state, through the transition state, and to the product state confirms the calculated mechanism. researchgate.net
For this compound, these methods could be used to study various reactions, such as its synthesis, nucleophilic substitution at the amine, or reactions involving the cyclopropyl ring. For example, in a hypothetical N-alkylation reaction with an alkyl halide, computational methods could model the SN2 mechanism, calculate the activation energy, and determine the stereochemical outcome of the reaction.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanical calculations are excellent for static structures and reaction paths, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent phenomena. nih.gov
Solvent Effects: The solvent can have a profound impact on molecular conformation and reactivity. researchgate.net MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water). These simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds between the amine and water, and the residence time of water molecules around the solute. This provides a detailed picture of how the compound is solvated, which influences its solubility and reactivity.
Dynamic Behavior: this compound possesses conformational flexibility, particularly around the C-C and C-N single bonds of the ethanamine moiety. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.
In Silico Ligand-Protein Docking and Interaction Predictions
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is central to modern drug discovery for identifying and optimizing potential drug candidates. The 1-methylcyclopropyl moiety, in particular, has been explored in medicinal chemistry for its ability to improve potency and metabolic stability. nih.gov
A notable example involves the optimization of inhibitors for B-cell lymphoma 6 (BCL6), a transcriptional repressor and a target for lymphoma treatment. In a study aimed at improving inhibitor potency, a methylcyclopropyl analogue (11d) demonstrated a threefold improvement in biochemical potency compared to its ethyl-substituted counterpart. nih.gov This highlights the value of the this compound scaffold in molecular design.
Characterizing the binding site of a protein is the first step in structure-based drug design. This involves identifying the key amino acid residues that line the binding pocket and understanding their properties (e.g., hydrophobic, polar, charged). In the case of the BCL6 inhibitors, X-ray crystallography and computational modeling revealed a binding pocket that included a subpocket occupied by a stable network of water molecules. nih.gov The optimization strategy involved designing ligands that could displace some of these water molecules to form more favorable interactions with the protein, a process where the compact, lipophilic nature of the methylcyclopropyl group proved advantageous. nih.gov
Interaction Hotspots: These are specific regions within a protein's binding site that contribute most significantly to the binding energy. Identifying these hotspots is crucial for designing potent ligands. In the BCL6 example, key interactions involved lipophilic contacts with residues like Val18 and the displacement of bound water molecules. nih.gov The methylcyclopropyl group of analogue 11d was effective at forming productive lipophilic interactions within such a hotspot. nih.gov
Pharmacophore Mapping: A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov It defines the essential three-dimensional arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. plos.org
Based on the binding mode of BCL6 inhibitors containing the methylcyclopropylamine moiety, a pharmacophore model can be constructed.
Table 3: Illustrative Pharmacophore Features for a BCL6 Inhibitor Incorporating the this compound Moiety
| Pharmacophore Feature | Corresponding Molecular Group | Interacting Protein Residue(s) | Type of Interaction |
| Hydrophobic/Lipophilic | 1-Methylcyclopropyl group | Val18, other hydrophobic residues | Van der Waals / Hydrophobic |
| Hydrogen Bond Donor | Amine (-NH-) group | Carbonyl oxygen or acidic residue (e.g., Asp, Glu) | Hydrogen Bond |
| Hydrogen Bond Acceptor | Amine (-NH-) group (if protonated) | Not directly observed but possible | Ionic / Hydrogen Bond |
| Steric Volume | Entire ligand | Defines the shape of the binding pocket | Shape Complementarity |
This pharmacophore model serves as a 3D query to screen virtual compound libraries for new, structurally diverse molecules that could also bind to the target, or to guide the further optimization of existing leads. plos.org
Preclinical in Vitro Mechanistic Biological Studies of 1 1 Methylcyclopropyl Ethanamine
Enzyme Inhibition/Activation Profiling in Isolated Systems
There is no publicly available data detailing the enzyme inhibition or activation profile of 1-(1-methylcyclopropyl)ethanamine in isolated systems.
Characterization of Kinetic Parameters Related to Mechanism of Action
Specific kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max), which are crucial for understanding the mechanism of action, have not been reported for this compound. khanacademy.orgfiveable.me The determination of these parameters would require dedicated enzyme kinetic studies.
Mechanism of Action Studies (e.g., Competitive, Non-competitive Inhibition)
Without kinetic data, the mechanism of action, whether it be competitive, non-competitive, uncompetitive, or mixed inhibition, remains uncharacterized for this compound. khanacademy.orgsci-hub.se Such studies are fundamental to elucidating how a compound interacts with an enzyme.
Specificity and Selectivity against Enzyme Families
There is no information available regarding the specificity and selectivity of this compound against various enzyme families. This type of profiling is essential to understand the compound's potential off-target effects.
Receptor Binding and Ligand-Target Interaction Studies in Cell-Free Assays
Detailed receptor binding and ligand-target interaction studies for this compound in cell-free assays are not documented in the available scientific literature.
Radioligand Binding Assays
No data from radioligand binding assays, which are used to determine the affinity of a compound for a specific receptor, have been published for this compound. nih.gov These assays are critical for identifying and characterizing receptor-ligand interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of binding interactions in real-time, providing association (k_on) and dissociation (k_off) rate constants. nih.govnih.goviimcb.gov.pl However, no SPR studies have been reported for this compound to characterize its binding kinetics with any biological target.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution. tainstruments.comresearchgate.netyoutube.com By directly measuring the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). tainstruments.comyoutube.com
The fundamental principle of ITC involves titrating a solution of one molecule (the ligand) into a solution of another (the macromolecule) within a highly sensitive microcalorimeter. youtube.com The instrument maintains a constant temperature, and any heat change resulting from the binding interaction is meticulously measured. youtube.com A typical ITC experiment generates a binding isotherm, a plot of heat change per injection versus the molar ratio of the ligand to the macromolecule. Fitting this curve to a binding model yields the thermodynamic parameters. tainstruments.com
For a compound like this compound, ITC could be employed to study its binding to a putative protein target. For instance, if this compound were hypothesized to be an enzyme inhibitor or a receptor ligand, ITC would be the gold standard for characterizing the binding energetics. Studies on other small molecules, including amino acids, have successfully utilized ITC to elucidate their binding to various macromolecules. acs.org However, a review of the available literature did not yield specific ITC data for the binding of this compound to any biological target.
Table 1: Illustrative Thermodynamic Parameters from ITC
| Parameter | Description | Illustrative Value |
| Kd (Binding Affinity) | The dissociation constant, indicating the strength of the binding interaction. A lower Kd signifies a stronger affinity. | e.g., 10 µM |
| n (Stoichiometry) | The molar ratio of the ligand to the macromolecule in the binding complex. | e.g., 1.1 |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding, reflecting changes in hydrogen bonding and van der Waals interactions. | e.g., -5.0 kcal/mol |
| ΔS (Entropy Change) | The change in the randomness of the system upon binding, often influenced by conformational changes and the displacement of water molecules. | e.g., +10.0 cal/mol·K |
| Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound. |
Cellular Uptake and Subcellular Localization Studies in Isolated Cell Lines
Understanding how a compound enters cells and where it localizes is fundamental to elucidating its mechanism of action.
Permeability Assays in In Vitro Models (e.g., Caco-2 Monolayers, P-glycoprotein Efflux Studies)
To predict the oral absorption of a compound, in vitro models that mimic the human intestinal epithelium are widely used. nih.gov The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for this purpose. researchgate.netresearchgate.net When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, expressing various transporters and efflux pumps. nih.gov
A permeability assay using Caco-2 cells measures the rate at which a compound crosses the cell monolayer from the apical (luminal) to the basolateral (blood) side, providing an apparent permeability coefficient (Papp). researchgate.net This value helps to classify the compound's potential for intestinal absorption.
Furthermore, these models are crucial for investigating whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). P-gp is an ATP-dependent pump that actively transports a wide range of substances out of cells, which can limit drug absorption and penetration into tissues like the brain. tg.org.aunih.gov A bidirectional Caco-2 assay, measuring transport in both the apical-to-basolateral and basolateral-to-apical directions, can determine if a compound is actively effluxed. A higher transport rate in the basolateral-to-apical direction suggests that the compound is a P-gp substrate. tg.org.au The cyclopropyl (B3062369) group, present in this compound, has been noted in medicinal chemistry literature as a structural motif that can sometimes be used to alter a drug's properties to reduce P-glycoprotein efflux. acs.orgresearchgate.net
Despite the utility of these assays, no specific data on the Caco-2 permeability or P-glycoprotein efflux of this compound was found in the reviewed literature.
Intracellular Distribution via Fluorescent Labeling
Determining the subcellular localization of a compound can provide critical insights into its potential targets and mechanism of action. Fluorescent labeling is a common technique for visualizing the distribution of molecules within cells. This involves attaching a fluorescent dye (fluorophore) to the small molecule of interest. acs.orgmdpi.com The choice of fluorophore is critical, as it should be bright, photostable, and minimally perturb the biological activity of the parent compound. nih.gov
Once labeled, the fluorescently tagged this compound could be introduced to cultured cells. Using fluorescence microscopy, researchers can then track its movement across the cell membrane and its accumulation in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This information can help to identify potential intracellular binding partners or sites of action. Amine groups, such as the one present in this compound, are common targets for conjugation with amine-reactive fluorescent dyes. thermofisher.com
No studies detailing the fluorescent labeling and intracellular tracking of this compound have been identified in the public domain.
Investigation of Molecular Pathways and Signaling Cascades in Cell Cultures
Once a compound's binding and cellular uptake characteristics are understood, the next step is to investigate its effects on downstream molecular pathways and signaling cascades.
Modulation of Specific Protein Kinases or Phosphatases
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes by adding phosphate (B84403) groups to proteins. embopress.org Aberrant kinase activity is implicated in many diseases, making them important drug targets. biorxiv.orggoogle.comgoogle.com Small molecules can act as kinase modulators, either inhibiting or activating their function. embopress.orgnih.gov
If this compound were hypothesized to be a kinase modulator, its activity would be assessed using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. A reduction or increase in substrate phosphorylation would indicate inhibition or activation, respectively. The cyclopropylamine (B47189) scaffold has been explored in the design of inhibitors for other enzymes, such as histone demethylases. nih.gov
A comprehensive search of the literature did not reveal any data on the modulation of specific protein kinases or phosphatases by this compound.
Gene Expression Regulation (Transcriptomic Analysis in In Vitro Models)
To obtain an unbiased, global view of a compound's effect on cellular function, transcriptomic analysis is often employed. This powerful technique measures the expression levels of thousands of genes simultaneously, providing a snapshot of the cellular response to a particular stimulus. nih.govnih.gov
Typically, cells in culture would be treated with this compound, and after a specific incubation period, their messenger RNA (mRNA) would be isolated. Using techniques like RNA-sequencing (RNA-seq), the abundance of each mRNA transcript is quantified. youtube.com By comparing the gene expression profile of treated cells to that of untreated control cells, researchers can identify genes that are significantly upregulated or downregulated by the compound. This can reveal the molecular pathways and biological processes that are perturbed, offering clues to the compound's mechanism of action. nih.gov For example, if a set of genes regulated by a specific transcription factor are all altered, it would suggest that the compound affects the activity of that transcription factor.
No transcriptomic studies on cell lines treated with this compound are currently available in the scientific literature.
Protein Expression Changes (Proteomic Analysis in In Vitro Models)
There are currently no published studies that have investigated the impact of this compound on protein expression in in vitro models. Proteomic analysis, a powerful technique used to identify and quantify the complete set of proteins in a biological sample, has not been applied to cells or tissues treated with this compound, according to available data. Such studies would typically involve methods like mass spectrometry to compare protein levels in treated versus untreated cells to understand the compound's mechanism of action and potential cellular targets. The absence of this data means that the effects of this compound on cellular proteins remain unknown.
In Vitro Metabolism Studies in Isolated Microsomes or Hepatocytes
Comprehensive in vitro metabolism studies are crucial for characterizing how a compound is processed in the body. These studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. evotec.comresearchgate.net However, specific data for this compound is not available in the current body of scientific literature.
Identification and Characterization of Major Metabolites
No studies have been published that identify or characterize the major metabolites of this compound. The process of metabolite identification involves incubating the parent compound with liver microsomes or hepatocytes and subsequently analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate and identify the chemical structures of any metabolic products. nih.gov Without such studies, the metabolic fate of this compound remains undetermined.
Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 Isoforms)
The metabolic pathways and the specific enzymes involved in the biotransformation of this compound have not been elucidated. The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of drug metabolism, with isoforms such as CYP3A4, CYP2D6, and others playing significant roles. medicalexamprep.co.ukwikipedia.org Reaction phenotyping studies are typically conducted to pinpoint which specific CYP isoforms are responsible for a compound's metabolism. visikol.comevotec.com This is often achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of CYP isoforms in human liver microsomes. nih.gov As no such studies have been reported for this compound, the enzymes responsible for its potential metabolism are unknown.
Reaction Phenotyping and Metabolite Elucidation
There is no available data from reaction phenotyping or metabolite elucidation studies for this compound. These investigations are essential for predicting potential drug-drug interactions and understanding the compound's clearance pathways. visikol.comevotec.com The lack of this information prevents a comprehensive understanding of the compound's pharmacokinetic profile.
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr for 1 1 Methylcyclopropyl Ethanamine Derivatives
Systematic Modification of the Ethanamine Moiety and its Impact on Mechanistic Interactions
The ethanamine moiety of 1-(1-methylcyclopropyl)ethanamine is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Modifications to both the amine group and the ethyl linker can profoundly influence how the molecule interacts with its biological targets.
Substitution on the nitrogen atom (N-substitution) is a common strategy to modulate activity. For instance, in the development of inhibitors for various enzymes and receptors, the nature of the N-substituent is crucial for defining both binding affinity and functional activity. Studies on related N-cyclopropylmethyl-nornepenthone derivatives have shown that while N-allyl and N-cyclopropylmethyl groups are favorable for activity, a simple N-methyl group can lead to a significant decrease in affinity. unl.pt This suggests that the size and nature of the substituent on the nitrogen atom directly influence the compound's fit within the binding pocket of its target.
Furthermore, modifications to the ethyl linker, such as changing its length or rigidity, can impact the spatial relationship between the cyclopropyl (B3062369) ring and the nitrogen atom. This, in turn, affects the molecule's ability to adopt the optimal conformation for binding.
The following table summarizes the impact of systematic modifications to the ethanamine moiety on the biological activity of related cyclopropylamine (B47189) derivatives.
| Modification | Example of Change | Impact on Mechanistic Interaction |
| N-Substitution | Introduction of alkyl, aryl, or larger cyclic groups to the amine. | Alters steric bulk and electronic properties, directly affecting the fit and binding affinity to the target protein. For example, N-allyl groups can enhance activity where N-methyl groups diminish it. unl.pt |
| Bioisosteric Replacement | Substitution of the amine with amides, sulfonamides, or heterocycles like piperidine. | Modifies hydrogen bonding capacity, polarity, and metabolic stability, leading to altered binding modes and pharmacokinetic profiles. nih.govnih.gov |
| Ethyl Linker Modification | Altering the length or conformational flexibility of the two-carbon chain. | Changes the distance and orientation between the pharmacophoric cyclopropyl and amine groups, impacting the molecule's ability to adopt a bioactive conformation. |
Systematic Modification of the Cyclopropyl Ring and its Impact on Mechanistic Interactions
The 1-methylcyclopropyl group is a key feature that imparts unique properties to the molecule. Its rigidity, strain, and electronic character are all factors that can be modulated through systematic modification to influence mechanistic interactions.
Substituent Effects on Ring Strain and Electronic Properties
The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27.5 kcal/mol) and C-C bonds with enhanced p-character, which allows it to engage in conjugation with adjacent π-systems. unl.ptnih.gov This makes the ring electronically active and susceptible to metabolic processes. The introduction of substituents onto the cyclopropane ring can alter its electronic properties and reactivity.
For example, studies on fluorinated 2-phenylcyclopropylamines as monoamine oxidase (MAO) inhibitors have shown that the electronic nature of substituents on the phenyl ring influences the inhibitory potency. nih.gov Electron-withdrawing groups on the aromatic ring increased the potency of MAO-A inhibition, suggesting that electronic effects are transmitted through the cyclopropane ring, potentially affecting its rate of opening during the inactivation of the enzyme. nih.gov The methyl group at the C1 position of this compound itself is an electron-donating group that can influence the electronic density of the cyclopropyl ring.
The inherent strain of the cyclopropane ring can be exploited in mechanism-based inhibition, where enzymatic processing leads to ring-opening and the formation of a covalent bond with the target enzyme. wgtn.ac.nz The nature and position of substituents can either facilitate or hinder this process, thereby modulating the compound's inhibitory mechanism.
Conformational Restrictions and Their Mechanistic Implications
The rigid, planar structure of the cyclopropane ring provides significant conformational constraint. nih.govacs.org This rigidity can be advantageous in drug design as it reduces the entropic penalty associated with the ligand binding to its target, often leading to higher affinity. By locking the relative orientation of substituents, the cyclopropyl group can pre-organize the molecule into its bioactive conformation.
For example, the introduction of a cyclopropyl group in a series of phosphodiesterase 2 (PDE2) inhibitors was found to stabilize the bioactive conformation, resulting in a 50-fold increase in potency. nih.gov Similarly, in the development of γ-secretase modulators, replacing a metabolically liable methylene (B1212753) group with a cyclopropane ring not only improved potency by stabilizing the active conformation but also blocked a key site of metabolism. nih.gov
The table below outlines the effects of modifying the cyclopropyl ring.
| Modification | Example of Change | Impact on Mechanistic Interaction |
| Substituent Effects | Addition of electron-withdrawing or -donating groups to the ring. | Modulates the electronic properties and inherent strain of the ring, affecting its reactivity and potential for mechanism-based inhibition. nih.gov |
| Conformational Restriction | Use of the cyclopropyl ring to lock the conformation of adjacent groups. | Pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency and metabolic stability. nih.gov |
| Spiro-annulation | Fusing the cyclopropyl ring to another ring system. | Can dramatically alter the conformational preferences of neighboring substituents, influencing the overall 3D shape and fit within a binding site. rsc.orgrsc.org |
Stereochemical Influences on Mechanistic Profile and Binding Affinity
Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The presence of chiral centers, both at the ethylamine (B1201723) side chain and potentially on the cyclopropyl ring, means that different stereoisomers can exhibit vastly different pharmacological profiles.
The differential binding of enantiomers is a well-established principle in pharmacology. For instance, in the case of the hallucinogenic analogue trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, the biological activity resides almost exclusively in the (-)-(1R,2S) enantiomer. nih.gov This stereoselectivity indicates a very specific fit within the receptor binding site, where only one enantiomer can achieve the necessary interactions for a biological response.
Similarly, in a series of BCL6 inhibitors, a methylcyclopropyl-containing analogue showed a threefold improvement in potency, and subsequent synthesis of the individual enantiomers revealed that the (R)-enantiomer was indeed more potent.
The relative orientation of substituents on the cyclopropane ring (cis/trans isomerism) is also critical. For fluorinated phenylcyclopropylamine inhibitors of MAO, the trans-isomers were found to be more potent inhibitors of MAO-A, while the less active cis-isomers were more selective for MAO-B. nih.gov This demonstrates that the spatial arrangement of functional groups dictated by the cyclopropane ring's stereochemistry directly influences both potency and selectivity.
The following table provides examples of stereochemical influences on the activity of cyclopropylamine derivatives.
| Stereochemical Aspect | Example | Influence on Mechanistic Profile and Binding Affinity |
| Enantioselectivity | The (-)-(1R,2S) isomer of a hallucinogenic cyclopropylamine is active, while the (+)-(1S,2R) isomer is not. nih.gov | Demonstrates that the precise three-dimensional arrangement of atoms is crucial for binding to the receptor and eliciting a biological response. |
| Diastereoselectivity | The (R)-enantiomer of a BCL6 inhibitor with a methylcyclopropyl group is more potent than the (S)-enantiomer. | Highlights that even subtle differences in the spatial orientation of a methyl group can significantly impact binding affinity. |
| Cis/Trans Isomerism | Trans-isomers of fluorinated phenylcyclopropylamines are more potent MAO-A inhibitors, whereas cis-isomers are more MAO-B selective. nih.gov | Shows that the relative positioning of substituents on the cyclopropane ring governs the interaction with different enzyme isoforms, affecting both potency and selectivity. |
Development of Pharmacophore Models for Specific Molecular Targets
Pharmacophore models are computational tools that define the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to bind to a specific biological target. frontiersin.org For derivatives of this compound, these models can guide the design of new, more potent, and selective compounds.
Given that many cyclopropylamines, such as the antidepressant drug tranylcypromine, are inhibitors of monoamine oxidases (MAOs), pharmacophore models for MAO inhibitors are particularly relevant. unl.ptnih.gov A common pharmacophore model for MAO inhibitors includes:
A hydrophobic/aromatic feature, which would interact with hydrophobic residues in the active site.
A hydrogen bond donor/acceptor, typically the amine group.
An ionizable amine feature.
A merged pharmacophore model for various classes of MAO inactivators identified a hydrophobic-aromatic feature and a hydrogen-bond donor feature approximately 5.7 Å apart as being critical for activity. mdpi.com The this compound scaffold fits this model well, with the cyclopropyl group and its methyl substituent providing the hydrophobic character and the ethanamine group providing the hydrogen-bonding and ionizable features.
Pharmacophore models have also been developed for other targets where cyclopropyl-containing ligands are active, such as nicotinic acetylcholine (B1216132) receptors. mdpi.com These models often highlight the importance of the constrained ring system in positioning other functional groups for optimal interaction with the receptor. For instance, a pyridine (B92270) ring attached to a cyclopropane substructure has been identified as a key element for high activity at the (α4)₂(β2)₃ nicotinic receptor. mdpi.com
The development of such models relies on a set of active compounds to derive the key features. For this compound derivatives, a successful pharmacophore model would likely incorporate the following features:
A hydrophobic feature: Representing the methylcyclopropyl group.
A hydrogen bond donor/acceptor: The primary amine.
Positive ionizable feature: The protonated amine at physiological pH.
Exclusion volumes: Defining regions where steric bulk is not tolerated.
By mapping new virtual compounds against such a validated pharmacophore, researchers can prioritize the synthesis of molecules with a higher probability of being active, thus accelerating the drug discovery process.
Applications of 1 1 Methylcyclopropyl Ethanamine in Synthetic Organic Chemistry
As a Chiral Building Block in Asymmetric Synthesis
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, as their stereochemistry is often crucial for biological activity. sigmaaldrich.com 1-(1-Methylcyclopropyl)ethanamine, possessing a stereogenic center at the carbon atom attached to the amine group, serves as a valuable chiral synthon. Its enantiomerically pure forms can be incorporated into larger molecules to introduce a specific stereochemical configuration, a key step in asymmetric synthesis. scribd.com
The synthesis of enantiomerically enriched amines is a significant focus of modern organic chemistry. Methodologies such as asymmetric hydrogenation, reductive amination using chiral auxiliaries, and biocatalytic approaches are commonly employed to produce these vital intermediates. sigmaaldrich.com For instance, the use of chiral auxiliaries, such as specific enantiomers of 1-phenylethylamine, can guide the stereochemical outcome of reactions like alkylations or reductions. scribd.com Similarly, enantiopure this compound can be used to build complex chiral structures, transferring its stereochemical information to the target molecule. The presence of the rigid and sterically defined methylcyclopropyl group can influence the diastereoselectivity of subsequent transformations at or near the chiral center.
Table 1: Selected Methods for Asymmetric Amine Synthesis
| Method | Description | Key Features |
| Asymmetric Hydrogenation | Reduction of prochiral enamides or imines using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands like DuPHOS or BPE). google.com | High enantioselectivities, broad substrate scope, applicable to industrial scale. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is removed in a later step. | Effective for controlling stereochemistry in reactions like enolate alkylation or reductions. scribd.com |
| Biocatalysis | Use of enzymes, such as transaminases or lipases, to perform stereoselective reactions, like the kinetic resolution of racemic amines or the asymmetric amination of ketones. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Ester Enolate-Imine Cyclocondensation | Reaction between an ester enolate and a chiral imine to form β-lactams, which are versatile intermediates for various chiral compounds. | Provides access to a wide range of enantiopure building blocks. |
As a Ligand Precursor for Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the design of ligands is critical for controlling the activity, selectivity, and stability of the metal catalyst. orientjchem.orgresearchgate.netrsc.org Primary amines like this compound are versatile precursors for a wide array of chiral ligands. The nucleophilic nitrogen atom can be readily functionalized to create multidentate ligands that can coordinate with various transition metals.
For example, the amine can be condensed with aldehydes or ketones to form Schiff base (imine) ligands. If a salicylaldehyde (B1680747) derivative is used, an N,O-bidentate ligand is formed, which can chelate to metal centers. sioc-journal.cn Furthermore, the amine can be incorporated into more complex ligand scaffolds, such as P,N-ligands, which have shown great success in palladium- and gold-catalyzed cross-coupling reactions. mdpi.com The chirality of this compound can be transferred to the ligand structure, creating a chiral environment around the metal center. This is essential for asymmetric catalysis, where the ligand dictates the stereochemical outcome of the reaction, such as in the Tsuji-Trost allylic alkylation. mdpi.com The unique steric profile of the 1-methylcyclopropyl group can impart specific selectivities that might not be achievable with more common chiral backbones.
Table 2: Examples of Chiral Ligands Derived from Amines and Their Catalytic Applications
| Ligand Type | Precursor Functionality | Metal | Application Example |
| Salen-type Ligands | Amine condensation with salicylaldehydes | Various (e.g., Mn, Co, Cr) | Asymmetric epoxidation, cyclopropanation |
| Phosphine-Amine (P,N) Ligands | Amine functionalization with phosphine moieties | Pd, Au, Ir | Asymmetric cross-coupling, hydrogenation, hydroamination |
| Chiral Amino Alcohols | Reduction of corresponding amino acids/esters | Ru, Rh | Asymmetric transfer hydrogenation |
| Chiral Diamines | Dimerization or functionalization of amines | Ru, Rh | Asymmetric hydrogenation of ketones |
| Silanol-Amide Ligands | Amine acylation and silylation | Cu | Enantioselective N-H insertion reactions. rsc.org |
As a Reagent or Catalyst in Specific Organic Transformations
As a primary amine, this compound can act as a nucleophilic reagent in a variety of organic transformations. Its primary function is to introduce the 1-(1-methylcyclopropyl)ethylamino moiety into a molecule. This is typically achieved through C-N bond-forming reactions. nptel.ac.in
Common reactions where it can be employed as a reagent include:
Nucleophilic Substitution: Reacting with alkyl halides or sulfonate esters to form secondary amines.
Reductive Amination: Condensing with aldehydes or ketones to form an imine, which is then reduced in situ to yield a secondary amine.
Acylation: Reacting with acyl chlorides or anhydrides to form amides.
Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
While less common, primary amines can also serve as organocatalysts, often by forming a reactive enamine or iminium ion intermediate with a carbonyl substrate. evitachem.com The unique steric and electronic properties conferred by the methylcyclopropyl group could potentially influence the stereoselectivity of such catalytic cycles.
Role in the Synthesis of Complex Natural Products or Advanced Intermediates
The true value of a building block like this compound is demonstrated by its incorporation into complex, high-value molecules, particularly those with pharmaceutical applications. Indeed, this amine is a key intermediate in the synthesis of several modern therapeutic agents.
A prominent example is its use in the synthesis of Lesinurad , a selective uric acid reabsorption inhibitor (SURI) used for treating gout. researchgate.netgoogle.comrsc.org In the reported synthetic routes, the this compound moiety is typically introduced via nucleophilic substitution or other C-N bond-forming reactions to construct the final drug molecule. researchgate.netgoogle.com
Furthermore, derivatives of this compound have been utilized in the development of other significant therapeutic candidates. It has been incorporated into quinolinone-based inhibitors of B-cell lymphoma 6 (BCL6), a protein implicated in certain types of cancer. nih.gov It has also been used to synthesize potent antagonists for the corticotropin-releasing factor-1 (CRF1) receptor, which are being investigated for the treatment of anxiety and depression. researchgate.net A patent also describes its use as an important intermediate for a variety of efficient germicides and antibacterial drugs. google.com
Table 3: Bioactive Molecules Synthesized Using this compound as an Intermediate
| Compound Name/Class | Therapeutic Area | Role of this compound |
| Lesinurad | Gout (Hyperuricemia) | Key structural component introduced as an advanced intermediate. researchgate.netgoogle.comrsc.org |
| BCL6 Inhibitors | Oncology | Forms a key substituent on the quinolinone scaffold. nih.gov |
| CRF1 Receptor Antagonists | Psychiatry (Anxiety, Depression) | Forms part of the pyrazinone-based antagonist structure. researchgate.net |
| Germicides/Antibacterial Drugs | Infectious Diseases | Serves as an important synthetic intermediate. google.com |
Development of Novel Synthetic Methodologies Utilizing its Unique Structural Features
The cyclopropane (B1198618) ring is a fascinating functional group in organic chemistry, characterized by significant ring strain and unique bonding orbitals that resemble those of a π-bond. pitt.eduacs.org This makes cyclopropylamines susceptible to unique transformations, particularly ring-opening reactions, which can be exploited to develop novel synthetic methodologies. acs.orgnih.gov These reactions can proceed via radical, polar, or transition-metal-catalyzed pathways, providing access to a variety of acyclic and heterocyclic structures that would be difficult to synthesize otherwise. researchgate.net
For example, the strain energy of the cyclopropane ring can be harnessed to drive reactions. The cleavage of a C-C bond in the ring can lead to the formation of linear products, often with high regioselectivity and stereoselectivity. researchgate.net The presence of the adjacent amine and the methyl group on the cyclopropane ring of this compound can direct these ring-opening processes in predictable ways.
Moreover, the entire 1-methylcyclopropyl motif is a target for new synthetic methods. Recent research has focused on developing novel ways to construct such strained rings. For instance, photocatalytic methods have been developed for the synthesis of cyclopropylamine (B47189) cores from alkenes. rsc.org Gold-catalyzed carbene transfer reactions are another powerful tool for assembling cyclopropanes. acs.org The development of new reactions that either form or transform the this compound scaffold represents an active area of research, driven by the need for efficient access to the complex molecules mentioned previously.
Advanced Analytical Methodologies for the Detection and Quantification of 1 1 Methylcyclopropyl Ethanamine
Development of High-Resolution Mass Spectrometry Techniques (e.g., HRMS, MS/MS Fragmentation Pathways)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of 1-(1-methylcyclopropyl)ethanamine, offering high specificity and sensitivity. nih.gov Techniques like orbital trapping mass spectrometry allow for mass accuracy typically within 1 ppm and mass resolution up to 30,000, which is essential for the reliable identification of the compound in complex matrices. nih.gov This level of precision helps in differentiating the target analyte from other compounds with similar nominal masses. researchgate.net
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C6H13N |
| Exact Mass | 99.1048 |
| Monoisotopic Mass | 99.1048 |
Note: This table is generated based on the chemical formula of this compound and general principles of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. wikipedia.orgub.edu The development of a robust GC-MS method is critical for trace analysis, enabling detection at very low concentrations. researchgate.net
Method development typically involves optimizing several parameters, including the choice of the capillary column, temperature programming, and mass spectrometer settings. A common stationary phase for the analysis of amines is a 5% phenyl polysiloxane column. wikipedia.orgnih.gov The temperature program of the GC oven is crucial for achieving good separation of the analyte from other components in the sample. wikipedia.org For detection, the mass spectrometer can be operated in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantifying the target analyte. nih.gov Derivatization of the amine group, for example with N-methyl-bis(trifluoroacetamide), can improve its chromatographic properties and detection limits. nih.gov
Table 2: Illustrative GC-MS Method Parameters for Trace Analysis
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 5% Phenylmethylsilicone (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the analyte |
Note: This table provides a hypothetical set of parameters that would need to be empirically optimized for the specific analysis of this compound.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
Since this compound possesses a chiral center, the separation and quantification of its enantiomers are often necessary. gcms.cz Chiral chromatography, using either HPLC or GC, is the primary technique for assessing enantiomeric purity. sigmaaldrich.comamericanpharmaceuticalreview.com
In chiral HPLC, separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com Polysaccharide-based and brush-type CSPs are among the commonly used options. chromatographyonline.com The mobile phase composition, temperature, and flow rate can be optimized to improve the resolution between the enantiomers. sigmaaldrich.com Recent advancements have explored the use of CSPs with inverted chirality, which can simplify the assessment of enantioselectivity. chromatographyonline.com
Chiral GC also utilizes columns with a chiral stationary phase, often based on derivatized cyclodextrins, to separate enantiomers. gcms.cz This technique is particularly suitable for volatile chiral compounds.
The ability to separate enantiomers is critical as they can have different pharmacological activities and metabolic profiles. americanpharmaceuticalreview.com
Table 3: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Common Stationary Phases |
| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.com | Wide applicability, various stationary phases available. americanpharmaceuticalreview.com | Polysaccharide derivatives, Pirkle-type (brush-type), macrocyclic antibiotics. sigmaaldrich.comchromatographyonline.com |
| Chiral GC | Separation based on volatility and differential interaction with a chiral stationary phase. gcms.cz | High resolution for volatile compounds. | Derivatized cyclodextrins. gcms.cz |
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Mixture Deconvolution
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining the absolute concentration of analytes without the need for calibration curves of the analyte itself. resolvemass.causp.org The principle of qNMR relies on the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal. usp.org
For quantitative analysis of this compound, a known amount of an internal standard is added to the sample. resolvemass.ca By comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard, the concentration or purity of the analyte can be accurately calculated. usp.orgox.ac.uk This method is particularly valuable for purity determination and can detect and quantify impurities without requiring reference standards for each impurity. resolvemass.ca Furthermore, the non-destructive nature of NMR allows the sample to be used for further analyses. resolvemass.cananalysis.com Advanced NMR techniques can also be used for the deconvolution of complex mixtures, providing structural and quantitative information on multiple components simultaneously. nih.gov
Sample Preparation Strategies for Complex Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte from complex matrices prior to analysis. rocker.com.tw The choice of technique depends on the nature of the sample and the analytical method to be used.
Solid-Phase Extraction (SPE) is a highly selective and versatile technique for sample cleanup and concentration. sigmaaldrich.comelementlabsolutions.com It involves passing a liquid sample through a solid sorbent that retains the analyte. scharlab.com The analyte is then eluted with a small volume of a different solvent. chromatographyonline.com For a basic compound like this compound, a cation-exchange or a mixed-mode (combining ion-exchange and hydrophobic retention) sorbent would be suitable. elementlabsolutions.com SPE offers several advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation. scharlab.com
Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org The pH of the aqueous phase can be adjusted to control the ionization state of the amine and optimize its partitioning into the organic layer. libretexts.org While simple and cost-effective, LLE can be time-consuming and may require large volumes of organic solvents. americanlaboratory.comveeprho.com
Table 4: Key Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. scharlab.com | High selectivity, high recovery, low solvent use, automation friendly. sigmaaldrich.comscharlab.com | Method development can be required. elementlabsolutions.com |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. wikipedia.org | Simple, inexpensive. veeprho.com | Can be labor-intensive, may use large solvent volumes, potential for emulsion formation. americanlaboratory.comveeprho.com |
Future Directions and Emerging Research Avenues for 1 1 Methylcyclopropyl Ethanamine
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study and application of 1-(1-methylcyclopropyl)ethanamine and its analogs. mdpi.comnih.gov These advanced computational tools can analyze vast datasets to predict molecular properties, thereby accelerating the discovery and development of new chemical entities. mdpi.comnih.gov
Predictive models, powered by machine learning algorithms, can be trained to forecast a range of characteristics for derivatives of this compound. mdpi.comresearchgate.net This includes the prediction of biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicological effects. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the specific structural features of these compounds with their therapeutic efficacy. This allows for the in silico screening of numerous virtual compounds, enabling researchers to prioritize the synthesis of molecules with the highest predicted potential.
Furthermore, AI and ML can be instrumental in predicting the metabolic fate of this compound. By analyzing its structure, these models can identify likely points of metabolic breakdown and the resulting byproducts. This foresight is critical in early-stage drug development to anticipate drug-drug interactions and to engineer more stable and effective compounds. The application of these predictive technologies stands to significantly streamline the research and development process, making it more efficient and cost-effective. nih.gov
| AI/ML Application | Predicted Property for this compound Derivatives | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity against specific targets | Prioritization of high-potential synthetic candidates |
| ADME Modeling | Absorption, Distribution, Metabolism, Excretion | Optimization of drug-like characteristics |
| Toxicity Prediction | Potential adverse effects and safety liabilities | Early identification and mitigation of risks |
| Metabolic Pathway Prediction | Identification of potential metabolites | Design of compounds with improved metabolic stability |
Exploration of Novel Biocatalytic Pathways for Synthesis and Derivatization
The synthesis of chiral amines like this compound is a key focus in pharmaceutical chemistry, and biocatalysis is emerging as a powerful and sustainable method for their production. nih.govmdpi.com This approach utilizes enzymes to catalyze chemical reactions, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.gov
A significant area of research is the exploration of novel biocatalytic routes for the synthesis and modification of this compound. One promising strategy involves the use of transaminases (TAs), which can facilitate the asymmetric amination of the corresponding ketone precursor, 1-(1-methylcyclopropyl)ethanone. mdpi.com The primary challenge is to discover or engineer transaminases that are highly active and selective for this sterically hindered substrate.
To address this, researchers are employing techniques like directed evolution and protein engineering to modify the active sites of existing transaminases. By making specific mutations to the amino acid sequence, the enzyme's catalytic efficiency and stereoselectivity for the desired reaction can be significantly improved. nih.gov The development of a highly effective biocatalyst would pave the way for a more environmentally friendly and economical manufacturing process for enantiomerically pure this compound. nih.gov
Application in Materials Science (e.g., Polymer Chemistry, Supramolecular Chemistry)
The unique structural characteristics of this compound, particularly its rigid cyclopropyl (B3062369) group and reactive amine, suggest its potential as a valuable component in the field of materials science. mit.edu These features make it an attractive building block for creating novel polymers and supramolecular structures. mit.edunaist.jp
In polymer chemistry, this compound can be integrated into polymer chains or attached as a side group. naist.jp Its inclusion is expected to influence the material's physical properties, such as thermal stability and mechanical strength, due to the rigidity of the cyclopropyl ring. In supramolecular chemistry, the amine group can form non-covalent bonds, like hydrogen bonds, to create self-assembling structures. rsc.orgrsc.org These organized assemblies could have applications in areas like drug delivery and the development of advanced functional materials. mit.edunih.gov The specific shape of the methylcyclopropyl group could lead to the formation of unique and complex architectures. rsc.org
Advanced Mechanistic Studies using in situ Spectroscopic Techniques
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and predicting its behavior in chemical reactions. Advanced in situ spectroscopic techniques are powerful tools that allow scientists to observe these reactions in real time.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can track the concentrations of reactants, intermediates, and products as a reaction progresses. This provides detailed insights into the reaction pathway and helps identify any short-lived intermediate species. For example, studying the enzymatic synthesis of this compound with these methods could reveal the transient complexes formed between the enzyme and the substrate, offering a more complete picture of the catalytic process. acs.org
Theoretical Contributions to Fundamental Chemical Principles (e.g., Cyclopropane (B1198618) Chemistry, Amine Reactivity)
The distinct structure of this compound, with its strained three-membered ring, makes it an interesting subject for theoretical chemistry research. acs.org The bonding in its cyclopropane ring has characteristics that are intermediate between those of single and double bonds, which influences its reactivity. acs.orgupertis.ac.id
Computational methods, such as Density Functional Theory (DFT), can be used to model the molecule's electronic structure and predict its chemical behavior. researchgate.net These theoretical calculations can shed light on how the cyclopropyl group affects the properties of the attached amine group, such as its basicity and reactivity. For example, theoretical studies can quantify the electronic influence of the cyclopropyl ring on the amine, explaining how it modifies its chemical properties compared to other amines. researchgate.net
Furthermore, theoretical models can be used to investigate the transition states of reactions involving this compound, providing insights into the factors that control the stereochemical outcome of these reactions. This knowledge can guide the design of new catalysts that are tailored to the specific reactivity of this molecule. By studying this compound from a theoretical standpoint, chemists can not only enhance its practical applications but also deepen their understanding of fundamental principles in cyclopropane and amine chemistry. researchgate.net
Q & A
Basic Research Questions
Q. What computational approaches are recommended for modeling the electronic structure of 1-(1-Methylcyclopropyl)ethanamine, and how do hybrid functionals improve accuracy?
- Methodological Answer : Hybrid density functionals like B3LYP are preferred due to their incorporation of exact exchange terms, which significantly enhance thermochemical accuracy. Becke's studies demonstrate that such functionals reduce deviations in atomization energies to ~2.4 kcal/mol, making them suitable for predicting molecular geometries and electronic properties of strained systems like cyclopropanes . For cyclopropane-containing amines, basis sets like 6-311++G(d,p) should be used to capture electron correlation effects.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Focus on cyclopropane ring protons (δ 0.5–1.5 ppm), which exhibit characteristic coupling patterns (e.g., J = 4–8 Hz for vicinal protons).
- X-ray Crystallography : Use SHELX software for structure refinement, particularly to address potential twinning or disorder in the cyclopropane moiety .
- IR Spectroscopy : Analyze N–H stretching vibrations (~3300 cm⁻¹) and cyclopropane ring deformation modes (800–1000 cm⁻¹).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation ( ) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Spill Management : Neutralize with dilute acetic acid and adsorb using vermiculite.
Advanced Research Questions
Q. How can researchers resolve contradictions between DFT-calculated and experimentally observed reaction pathways involving this compound?
- Methodological Answer :
- Multi-reference Methods : Apply CASSCF or MRCI for systems with strong electron correlation (e.g., cyclopropane ring-opening reactions).
- Solvent Effects : Include implicit solvent models (e.g., PCM) or explicit solvent molecules in simulations.
- Validation : Cross-reference with kinetic isotope effect (KIE) studies or in situ FTIR monitoring. Lee and Yang’s work on gradient-corrected functionals highlights the need for exact exchange terms in strained systems .
Q. What experimental design considerations minimize decomposition during synthetic modifications of the amine group?
- Methodological Answer :
- Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone baths) to suppress ring-opening.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during acidic/basic steps.
- Catalyst Screening : Test palladium/charcoal or Raney nickel for selective hydrogenation without ring degradation.
Q. How should researchers approach the chiral resolution of derivatives, and what analytical validation ensures enantiopurity?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (95:5) mobile phase.
- Mosher’s Analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and compare ¹H NMR shifts.
- Reference Standards : Cross-validate with chiral ethylamine derivatives reported in and , which achieved >99% ee via simulated moving bed chromatography .
Q. What statistical methods optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Response Surface Methodology (RSM) : Design experiments using central composite design to model interactions between temperature, catalyst loading, and solvent polarity.
- Design of Experiments (DoE) : Apply ANOVA to identify significant factors. For example, ’s chromatographic studies emphasize reproducibility through multivariate optimization .
Key Research Recommendations
- Computational : Prioritize hybrid functionals for cyclopropane systems and validate with experimental kinetics.
- Synthetic : Optimize protecting group strategies to prevent ring degradation.
- Analytical : Combine NMR, X-ray, and chiral chromatography for structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
